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Miransertib Safety Profile & Management Guide

The table below summarizes the frequency and management strategies for adverse events (AEs) associated

with Miransertib, based on the phase 1/2 MOSAIC study [1] [2].

Adverse Event
Frequency
(n=49)

Grade 3/4
Events

Management Recommendations

Decreased
Neutrophil Count

12.2% (6 pts) Not

specified

Monitor complete blood count regularly. Consider

dose interruption for significant decreases.

Increased Blood
Insulin

10.2% (5 pts) Not

specified

Monitor blood glucose and insulin levels. Manage

with dietary consultation or medical therapy as
needed.

Stomatitis 10.2% (5 pts) Not
specified

Provide supportive care with oral hygiene
regimens and medicated mouthwashes.

Deep Vein
Thrombosis

Not specified 2.0% (1 pt) This single event required medical intervention.
Monitor for signs of thrombosis in high-risk

patients.
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In the MOSAIC study, no drug-related AEs led to permanent discontinuation of the treatment or death,

indicating that the AEs were generally manageable with appropriate monitoring and supportive care [1] [2].

The dosing regimen used was 15 mg/m² orally daily for the first three 28-day cycles, with escalation to 25

mg/m² daily if no clinically significant toxicities were observed [1].

Key Experimental Protocol for Reference

The design of the MOSAIC study provides a robust methodological template for your own research

involving Miransertib [1].

Study Design: Multicenter, open-label, phase 1/2 clinical trial.
Patient Population: Participants aged ≥2 years with a confirmed diagnosis of PROS (with PIK3CA
mutation) or Proteus syndrome (with AKT1 mutation). Patients were required to have a body surface
area (BSA) ≥0.33 m², measurable disease, and a prognosis of significant morbidity [1].

Treatment Protocol: Miransertib was administered orally with a starting dose of 15 mg/m² daily.
After 3 cycles, the dose was escalated to 25 mg/m² daily in the absence of clinically significant drug-

related toxicities. Dose reductions were permitted to manage toxicity, but re-escalation was not
allowed. Treatment continued for up to 48 cycles [1].

Safety Assessments: AE monitoring and laboratory tests (including hematology and metabolic
panels) were performed throughout the study [1].

Mechanism of Action & Signaling Pathway

Miransertib is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor. It inhibits AKT1,

AKT2, and AKT3 with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively [3] [4]. By inhibiting AKT,

it blocks the overactive PI3K/AKT/mTOR signaling pathway, which is driven by mutations in genes like

PIK3CA and AKT1 in conditions such as PROS and Proteus syndrome [1] [4].

The diagram below illustrates this signaling pathway and the drug's site of action.
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Frequently Asked Questions for Researchers

What is the most critical hematological parameter to monitor during Miransertib administration? The

most common hematological adverse event was decreased neutrophil count, occurring in 12.2% of

patients. It is crucial to schedule regular complete blood count (CBC) monitoring throughout the treatment

cycles to manage this potential effect [1] [2].
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Are there specific metabolic concerns with this drug? Yes. Increased blood insulin was observed in

10.2% of participants. Researchers should implement a protocol for monitoring fasting blood glucose and

insulin levels, especially after dose escalations [1] [2].

How severe are the AEs typically, and what was the worst-case event reported? The majority of AEs

were low-grade. However, one patient (2.0%) experienced a Grade 3 deep vein thrombosis (DVT) that was

considered drug-related. This highlights the need for vigilance regarding thrombotic events, particularly in

patients with other risk factors [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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